molecular formula C23H26N4O6S2 B2613372 Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 941997-28-0

Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2613372
CAS RN: 941997-28-0
M. Wt: 518.6
InChI Key: UTMLDVFXKQGLBS-BZZOAKBMSA-N
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Description

“Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C23H26N4O6S2. Its average mass is 518.606 Da and its monoisotopic mass is 518.129395 Da .

Scientific Research Applications

Aldose Reductase Inhibitors for Diabetic Complications

The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, including structures similar to the chemical of interest, have shown potential as aldose reductase inhibitors. These compounds could be novel drugs for treating diabetic complications, highlighting the importance of such molecules in medicinal chemistry (Sher Ali et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, related to the compound , has shown these molecules to have good light harvesting efficiency (LHE) and promising photovoltaic efficiency in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies indicated significant binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential for drug development (Y. Mary et al., 2020).

Structural Studies and Compound Synthesis

The synthesis of certain 3-amino-2,3-dideoxyhexuronic acid derivatives involves intermediate compounds that share structural similarities with the molecule of interest, demonstrating the complexity and versatility of these chemical transformations for synthesizing biologically relevant molecules (D. Horton et al., 1979).

Novel Synthetic Reagents

Compounds such as alkyl 2-(2-benzothiazolylsulfinyl)acetates serve as synthetic reagents for producing 4-hydroxyalk-2-enoates, which are key structures in biologically active natural products. This application underscores the relevance of benzothiazole derivatives in organic synthesis, providing a pathway to biologically significant compounds (Zhenjun Du et al., 2012).

Anticancer Activity

The screening of 4-thiazolidinones containing benzothiazole moiety for antitumor properties has identified several compounds with significant activity against various cancer cell lines. This research points to the therapeutic potential of benzothiazole derivatives in oncology (D. Havrylyuk et al., 2010).

properties

IUPAC Name

methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-5-26(6-2)35(31,32)18-10-7-16(8-11-18)22(30)25-23-27(14-21(29)33-4)19-12-9-17(24-15(3)28)13-20(19)34-23/h7-13H,5-6,14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLDVFXKQGLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate

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